2,2-dichloro-N-(4-isopropoxyphenyl)acetamide
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Description
Synthesis Analysis The synthesis of related compounds involves reactions such as acetylation and chlorination. For example, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide synthesis involves reacting aniline derivatives with POCl3 in acetate conditions, which might resemble the synthetic route for 2,2-dichloro-N-(4-isopropoxyphenyl)acetamide under similar conditions (Ping, 2007).
Molecular Structure Analysis Molecular structure determination, such as for N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide and related compounds, involves techniques like X-ray diffraction, NMR, and IR spectroscopy. These techniques can reveal details like crystal systems, space groups, and molecular geometry, which are crucial for understanding the physical and chemical behavior of these compounds (Davis & Healy, 2010).
Chemical Reactions and Properties Chemical properties of acetamide derivatives are influenced by their functional groups and molecular structure. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide show specific reactions like transsilylation and hydrolysis, indicating how different substituents affect the reactivity and stability of the compound (Nikonov et al., 2016).
Physical Properties Analysis Physical properties such as solubility, melting point, and crystalline structure are crucial for application development. While specific data for 2,2-dichloro-N-(4-isopropoxyphenyl)acetamide is not provided, related compounds' structural analyses contribute to understanding their physical characteristics and how they might be manipulated for various applications (Arjunan et al., 2009).
Chemical Properties Analysis Chemical properties like reactivity, stability, and compatibility with other substances are determined by the compound's molecular structure and functional groups. For example, studies on similar acetamide derivatives provide insights into their reactivity towards different chemicals and environmental conditions (Sharma et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2,2-dichloro-N-(4-propan-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-7(2)16-9-5-3-8(4-6-9)14-11(15)10(12)13/h3-7,10H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEFVKNZOMVMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(4-isopropoxyphenyl)acetamide |
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